tert-Butyl (1,4-diaminobutyl)carbamate hydrochloride
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Overview
Description
tert-Butyl (1,4-diaminobutyl)carbamate hydrochloride: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a 1,4-diaminobutyl chain. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1,4-diaminobutyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 1,4-diaminobutane. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1,4-diaminobutyl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of acids, bases, or other catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (1,4-diaminobutyl)carbamate hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing for selective reactions to occur without interference from the amine functionality.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as an inhibitor or activator of specific enzymes, providing insights into their functions .
Medicine: In the medical field, this compound is investigated for its potential therapeutic applications. It may be used in the development of drugs targeting specific pathways or diseases.
Industry: Industrially, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl (1,4-diaminobutyl)carbamate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules. This interaction can lead to the inhibition or activation of specific pathways, depending on the nature of the target .
Comparison with Similar Compounds
- tert-Butyl (4-aminobutyl)carbamate hydrochloride
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl (4-aminocyclohexyl)carbamate
Comparison: tert-Butyl (1,4-diaminobutyl)carbamate hydrochloride is unique due to its specific structure, which allows for selective interactions with biological targets. Compared to similar compounds, it may exhibit different reactivity and binding properties, making it suitable for specific applications .
Properties
CAS No. |
1447671-81-9 |
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Molecular Formula |
C9H22ClN3O2 |
Molecular Weight |
239.74 g/mol |
IUPAC Name |
tert-butyl N-(1,4-diaminobutyl)carbamate;hydrochloride |
InChI |
InChI=1S/C9H21N3O2.ClH/c1-9(2,3)14-8(13)12-7(11)5-4-6-10;/h7H,4-6,10-11H2,1-3H3,(H,12,13);1H |
InChI Key |
GWDLOLCDRPOPBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN)N.Cl |
Origin of Product |
United States |
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